H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe-OH
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Overview
Description
[Leu144,Arg147]-PLP (139-151) is a mutant peptide fragment of myelin proteolipid protein (PLP) containing tryptophan-to-leucine and histidine-to-arginine substitutions at positions 144 and 147, respectively . This peptide sequence is significant in the study of multiple sclerosis and other neurodegenerative disorders due to its role in myelin sheath formation and maintenance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Leu144,Arg147]-PLP (139-151) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Final removal of the peptide from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like [Leu144,Arg147]-PLP (139-151) often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
[Leu144,Arg147]-PLP (139-151) can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, within the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs of the peptide for structure-activity relationship studies.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of protected amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, or substituted analogs of [Leu144,Arg147]-PLP (139-151), which can be used for further biological or chemical studies .
Scientific Research Applications
[Leu144,Arg147]-PLP (139-151) has several scientific research applications:
Chemistry: Used in the study of peptide synthesis and modification techniques.
Medicine: Potential therapeutic applications in treating multiple sclerosis by modulating immune responses.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of [Leu144,Arg147]-PLP (139-151) involves its interaction with immune cells. It inhibits Th1 cell activation in vitro and induces the generation of regulatory T cells in vivo . This modulation of the immune response helps delay the onset of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis .
Comparison with Similar Compounds
Similar Compounds
PLP (178-191): Another peptide fragment of myelin proteolipid protein used in multiple sclerosis research.
Myelin Oligodendrocyte Protein (MOG) (92-106): A peptide involved in the study of autoimmune responses in multiple sclerosis.
Myelin Basic Protein (MBP): A major component of the myelin sheath, also studied in the context of neurodegenerative diseases.
Uniqueness
[Leu144,Arg147]-PLP (139-151) is unique due to its specific amino acid substitutions, which confer distinct immunological properties. These substitutions make it a valuable tool for studying the immune mechanisms underlying multiple sclerosis and developing potential therapeutic strategies .
Properties
Molecular Formula |
C67H110N20O17 |
---|---|
Molecular Weight |
1467.7 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C67H110N20O17/c1-37(2)26-46(81-61(98)48(28-39(5)6)83-59(96)43(18-10-12-22-68)78-53(89)33-75-58(95)47(27-38(3)4)82-63(100)51(35-88)86-56(93)42(70)30-41-32-73-36-77-41)57(94)76-34-54(90)79-45(20-14-24-74-67(71)72)65(102)87-25-15-21-52(87)64(101)84-49(31-55(91)92)62(99)80-44(19-11-13-23-69)60(97)85-50(66(103)104)29-40-16-8-7-9-17-40/h7-9,16-17,32,36-39,42-52,88H,10-15,18-31,33-35,68-70H2,1-6H3,(H,73,77)(H,75,95)(H,76,94)(H,78,89)(H,79,90)(H,80,99)(H,81,98)(H,82,100)(H,83,96)(H,84,101)(H,85,97)(H,86,93)(H,91,92)(H,103,104)(H4,71,72,74)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 |
InChI Key |
YACBHKZFFYRFQI-RZGVDQIZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CN=CN3)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N |
Origin of Product |
United States |
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